molecular formula C27H42O4 B3343243 Yuccagenin CAS No. 511-97-7

Yuccagenin

Cat. No.: B3343243
CAS No.: 511-97-7
M. Wt: 430.6 g/mol
InChI Key: ORXKASWXOVPKDV-UBWBUNFISA-N
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Description

Yuccagenin is a naturally occurring steroidal saponin found in various species of the Yucca plant. It is known for its potential medicinal properties, including anti-inflammatory and cholesterol-lowering effects. The compound has garnered interest in the fields of chemistry, biology, and medicine due to its unique structure and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of yuccagenin typically involves the extraction of the compound from Yucca plants. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Yuccagenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with distinct properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique structural and functional properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Yuccagenin and its derivatives are used as starting materials for the synthesis of novel compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its role in plant biology, particularly in the biosynthesis of steroidal saponins.

    Medicine: this compound exhibits anti-inflammatory, anti-cancer, and cholesterol-lowering properties, making it a candidate for drug development.

    Industry: The compound is used in the formulation of dietary supplements and functional foods aimed at improving health and wellness.

Mechanism of Action

Yuccagenin exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Cholesterol-lowering: this compound interferes with cholesterol absorption in the intestines and promotes its excretion, leading to lower blood cholesterol levels.

    Anti-cancer: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Yuccagenin is often compared with other steroidal saponins such as diosgenin and tigogenin. While all these compounds share a similar steroidal backbone, this compound is unique due to its specific functional groups and bioactivity profile. Diosgenin, for example, is widely used as a precursor for the synthesis of steroid hormones, whereas this compound is primarily studied for its anti-inflammatory and cholesterol-lowering effects.

List of Similar Compounds

  • Diosgenin
  • Tigogenin
  • Sarsasapogenin
  • Hecogenin

These compounds, along with this compound, form an important class of natural products with significant therapeutic potential.

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKASWXOVPKDV-UBWBUNFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965379
Record name Spirost-5-en-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-97-7
Record name Yuccagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yuccagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirost-5-en-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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